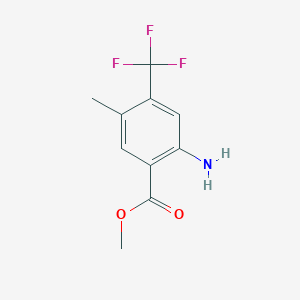









|
REACTION_CXSMILES
|
[F-].[Cs+].[CH3:3]B(O)O.[NH2:7][C:8]1[CH:17]=[C:16]([C:18]([F:21])([F:20])[F:19])[C:15](I)=[CH:14][C:9]=1[C:10]([O:12][CH3:13])=[O:11]>O1CCOCC1>[NH2:7][C:8]1[CH:17]=[C:16]([C:18]([F:21])([F:20])[F:19])[C:15]([CH3:3])=[CH:14][C:9]=1[C:10]([O:12][CH3:13])=[O:11] |f:0.1|
|


|
Name
|
|
|
Quantity
|
184.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[Cs+]
|
|
Name
|
|
|
Quantity
|
63.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CB(O)O
|
|
Name
|
bis(diphenylphosphinoferrocene)palladium(II) chloride
|
|
Quantity
|
27.83 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
121 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)OC)C=C(C(=C1)C(F)(F)F)I
|
|
Name
|
|
|
Quantity
|
2.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Allow the mixture to cool to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
then partition between ethyl acetate (2.5 L) and water (2.5 L)
|
|
Type
|
FILTRATION
|
|
Details
|
filter through a pad of Celite®
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the fine black suspension
|
|
Type
|
EXTRACTION
|
|
Details
|
Extract the aqueous phase with ethyl acetate (2×100 mL)
|
|
Type
|
WASH
|
|
Details
|
wash the combined organic extracts with brine (1 L)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CUSTOM
|
|
Details
|
remove the solvent under reduced pressure at 45° C.
|
|
Type
|
CUSTOM
|
|
Details
|
to give a red oil
|
|
Type
|
CUSTOM
|
|
Details
|
Purify the residue by column chromatography on silica gel
|
|
Type
|
WASH
|
|
Details
|
eluting with isohexane/ethyl acetate (9:1)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)OC)C=C(C(=C1)C(F)(F)F)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 75.25 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |